2-(methylsulfonylmethyl)oxolane
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Overview
Description
Arixtra, known by its chemical name fondaparinux sodium, is a synthetic anticoagulant. It is based on the pentasaccharide sequence that constitutes the minimal antithrombin binding region of heparin. Arixtra is an indirect inhibitor of factor Xa, which plays a crucial role in the coagulation cascade, but it does not inhibit thrombin . This compound is used primarily to prevent and treat venous thromboembolism, including deep vein thrombosis and pulmonary embolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fondaparinux sodium is synthesized through a lengthy chemical process involving multiple steps. The synthesis starts from a simple disaccharide and involves elongation to a tetrasaccharide, followed by several additional steps to form the final pentasaccharide structure . The process includes chemoenzymatic synthesis, which is scalable and efficient .
Industrial Production Methods: In industrial settings, fondaparinux sodium is produced as a sterile solution for subcutaneous injection. The solution is clear and colorless to slightly yellow, with a pH between 5.0 and 8.0 . The final product is packaged in prefilled syringes with an automatic needle protection system .
Chemical Reactions Analysis
Types of Reactions: Fondaparinux sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is highly sulfated, which makes it prone to losing sulfo groups under certain conditions .
Common Reagents and Conditions: The synthesis of fondaparinux sodium involves the use of reagents such as sulfuric acid, sodium hydroxide, and various protective groups to ensure the stability of the intermediate compounds .
Major Products Formed: The major product formed from the synthesis of fondaparinux sodium is the pentasaccharide structure itself, which is the active pharmaceutical ingredient in Arixtra .
Scientific Research Applications
Fondaparinux sodium has a wide range of scientific research applications:
Mechanism of Action
Fondaparinux sodium exerts its anticoagulant effects by selectively inhibiting factor Xa through antithrombin III-mediated inhibition . This inhibition disrupts the blood clotting process, preventing the formation of thrombin and subsequent blood clots . The compound does not interact with platelets, which reduces the risk of certain side effects compared to other anticoagulants .
Comparison with Similar Compounds
- Enoxaparin
- Rivaroxaban
- Apixaban
Fondaparinux sodium stands out due to its specific inhibition of factor Xa and its unique pentasaccharide structure .
Properties
CAS No. |
15396-31-3 |
---|---|
Molecular Formula |
C6H12O3S |
Molecular Weight |
164.22 g/mol |
IUPAC Name |
2-(methylsulfonylmethyl)oxolane |
InChI |
InChI=1S/C6H12O3S/c1-10(7,8)5-6-3-2-4-9-6/h6H,2-5H2,1H3 |
InChI Key |
MYDGSIFTILDPNL-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)CC1CCCO1 |
Canonical SMILES |
CS(=O)(=O)CC1CCCO1 |
Synonyms |
Methyl(oxolan-2-ylmethyl) sulfone |
Origin of Product |
United States |
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